2-Amino-4-ethoxybenzonitrile
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Overview
Description
2-Amino-4-ethoxybenzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and the ethoxy group at the fourth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-ethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzonitrile with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the amino group at the desired position.
Another method involves the nitration of 2-amino-4-ethoxybenzene followed by reduction. This process requires careful control of reaction conditions to ensure selective nitration and subsequent reduction to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium on carbon or other transition metal catalysts are often used to enhance reaction efficiency. The use of solvents like ethanol or methanol can also aid in the dissolution of reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents such as halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Amino-4-ethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-ethoxybenzonitrile depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ethoxy groups can influence the compound’s binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-4-chlorobenzonitrile: Contains a chlorine atom instead of an ethoxy group.
2-Amino-4-fluorobenzonitrile: Contains a fluorine atom instead of an ethoxy group.
Uniqueness
2-Amino-4-ethoxybenzonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can provide different steric and electronic effects compared to other substituents, potentially leading to unique properties and applications.
Properties
IUPAC Name |
2-amino-4-ethoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHFXGYKLGMJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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